molecular formula C11H25Cl2N3O B13914595 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride

2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride

Cat. No.: B13914595
M. Wt: 286.24 g/mol
InChI Key: FVIDQAMLWDYVLD-UHFFFAOYSA-N
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Description

2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group and a dihydrochloride salt form, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride typically involves multiple steps:

    Formation of the Intermediate Amine: The initial step involves the reaction of cyclopropylmethylamine with methylamine under controlled conditions to form the intermediate amine.

    Amidation Reaction: The intermediate amine is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the amide to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-cyclohexyl-N-methylbenzylamine
  • 2-amino-N-methylbenzamide
  • 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Uniqueness

2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride is unique due to its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C11H25Cl2N3O

Molecular Weight

286.24 g/mol

IUPAC Name

2-amino-N-[2-[cyclopropylmethyl(methyl)amino]ethyl]-2-methylpropanamide;dihydrochloride

InChI

InChI=1S/C11H23N3O.2ClH/c1-11(2,12)10(15)13-6-7-14(3)8-9-4-5-9;;/h9H,4-8,12H2,1-3H3,(H,13,15);2*1H

InChI Key

FVIDQAMLWDYVLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCCN(C)CC1CC1)N.Cl.Cl

Origin of Product

United States

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